Cas no 53-03-2 (Prednisone)

Prednisone 化学的及び物理的性質
名前と識別子
-
- prednisone
- 1,4-PREGNADIEN-17,21-DIOL-3,11,20-TRIONE
- 1,4-PREGNADIEN-17ALPHA,21-DIOL-3,11,20-TRIONE
- 1,4-PREGNADIENE-17ALPHA,21-DIOL-3,11,20-TRIONE
- 17ALPHA,21-DIHYDROXY-1,4-PREGNADIENE-3,11,20-TRIONE
- 17ALPHA,21-DIHYDROXYPREGNA-1,4-DIENE-3,11,20-TRIONE
- 1-CORTISONE
- 1-DEHYDROCORTISONE
- (8S,9S,10R,13S,14S,17R)-17-HYDROXY-17-(2-HYDROXY-ACETYL)-10,13-DIMETHYL-7,8,9,10,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHRENE-3,11-DIONE
- DEHYDROCORTISONE
- DELTA1-CORTISONE
- PREDNISON
- PREDNISONUM
- 1,2-Dehydrocortisone
- 1,4-pregnadiene-16-alpha,21-diol-3,11,20-trione
- 11,20-trione,17,21-dihydroxy-pregna-4-diene-3
- 11,20-trione,17,21-hydroxy-pregna-4-diene-3
- Ancortone
- Bicortone
- Colisone
- 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione
- Prednisone Solution
- prednisone base
- Cortidelt
- -Cortisone
- Dacortin
- Decortancyl
- Decortisyl
- Dekortin
- Delta-Cortelan
- Deltacortisone
- Deltacortone
- Delta-E
- Deltasone
- Deltison
- Deltisone
- Deltra
- Di-Adreson
- Encorton
- Encortone
- Enkorton
- Hostacortin
- Metacortandracin
- Meticorten
- NSC 10023
- Paracort
- Prednizon
- Pregna-1,4-diene-3,11,20-trione, 17,21-dihydroxy-
- Rectodelt
- Supercortil
- Ultrac
- 1,4-Pregnadiene-17a,21-diol-3,11,20-trione
- Decortin
- Orasone
- Ultracorten
- Sterapred
- Prednilonga
- Cortan
- Liquid Pred
- Zenadrid
- Ultracortene
- Pronison
- Diadreson
- Panafcort
- Lisacort
- Servisone
- Prednidib
- Winpred
- Cotone
- Wojtab
- Panasol
- Adas
- .delta.1-Dehydrocortisone
- Cartancyl
- BRD-K85883481-001-08-3
- delta-1-Cortisone
- Parmenison
- Metrevet (Veterinary)
- MEGxm0_000443
- delta cortelan
- PREDNISONE [INN]
- Deltasone, Liquid Pred, Orasone, Adasone, Deltacortisone,Prednisone
- Nisona
- Prednicorm
- SK-Prednisone
- D0IL7L
- 1,21-diol-3,11,20-trione
- AI3-52939
- prednisone anhydrous
- Prednovister
- BRD-K85883481-001-25-7
- MLS002207083
- PREDNISONE [WHO-DD]
- HMS3259I09
- AS-11685
- CS-O-31011
- PREDNISONE (USP-RS)
- Q424972
- Retrocortine
- GB/T 24800.2-2009 41 Glucocorticoids 100 microg/mL in Methanol
- MLS002154191
- NCGC00090766-03
- In-Sone
- .delta.1-Cortisone
- Meticorten (TN)
- 53-03-2
- P1276
- Prednisonum (Latin)
- Prednicen-M
- Tox21_111014_1
- Deltisona
- PREDNISONE [EP MONOGRAPH]
- Predicorten
- NCGC00090766-01
- Prednisone (Adasone)
- Predniment
- Pred
- NCGC00259113-01
- Origen Prednisone
- Precort
- Perrigo Prednisone
- NCGC00254096-01
- Kortancyl
- SMR000718760
- NCGC00090766-07
- Lodtra
- DTXCID701185
- Dellacort A
- Pehacort
- Me-Korti
- Prednisone [USP:INN:BAN]
- delta1-Dehydrocortisone
- PREDNISONE (USP MONOGRAPH)
- SCHEMBL3288
- LMST02030180
- Delta-Dome
- (1S,2R,10S,11S,14R,15S)-14-hydroxy-14-(2-hydroxyacetyl)-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-3,6-diene-5,17-dione
- Prestwick_405
- 1,4-Pregnadiene-17-alpha,21-diol-3,11,20-trione
- Zenadrid [veterinary]
- NSC10023
- 1, 2-Dehydrocortisone
- HY-B0214
- BRD-K85883481-001-04-2
- (1R,3aS,3bS,9aR,9bS,11aS)-1-hydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione
- PREDNISONE (EP MONOGRAPH)
- Ofisolona
- Econosone
- HSDB 3168
- HMS2090J13
- Z756390288
- Panasol-S
- BCP09049
- Sone
- Predicor
- CCG-220077
- C07370
- Prestwick0_000077
- PREDNISOLONE IMPURITY B (EP IMPURITY)
- PREDNISONE [USP MONOGRAPH]
- DELTA(1)-CORTISONE
- SPBio_002214
- (8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
- BPBio1_000323
- Pregna-1,4-diene-3,11,20-trione monohydrate, 17,21-dihydroxy-
- (8S,10R,13S,17R)-17-Hydroxy-17-(2-hydroxy-acetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,11-dione
- .delta.sone
- C21H26O5
- NCGC00090766-05
- Pronisone
- Tox21_111014
- XOFYZVNMUHMLCC-ZPOLXVRWSA-N
- SR-01000837536-3
- Prednisone, >=98%
- A07EA03
- DB00635
- DTXSID4021185
- ACon1_000297
- (8S,9S,10R,13S,14S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,10,12,13,14,15,16,17-decahydro-3H-cyclopenta[a]phenanthrene-3,11(6H)-dione
- delta-Cortisone
- Deltadehydrocortisone
- Prednitone
- Prednisonum [INN-Latin]
- delta(sup 1)-Cortisone
- CHEMBL635
- AKOS005267096
- EN300-52605
- Prednisone, Pharmaceutical Secondary Standard; Certified Reference Material
- .delta.-E
- MLS001061265
- HMS3712O15
- Prednisone for peak identification, European Pharmacopoeia (EP) Reference Standard
- 1,4-Pregnadiene-17.alpha.,21-diol-3,11,20-trione
- PREDNISONE [VANDF]
- EINECS 200-160-3
- .delta. E
- VB0R961HZT
- SMR001227202
- PREDNISONE TABLETS (USP-RS)
- MFCD00003608
- HMS2231I24
- Nizon
- Prednisone [INN:BAN]
- Meticortelone (TN)
- PREDNISONE [IARC]
- PREDNISONE [MI]
- Dacorten
- Delta 1-Cortisone
- MLS001335908
- 1,2-DEHYDROCORTISONE DELTA (1)-CORTISONE
- 3en3hg4wsw
- WLN: L E5 B666 CV OV AHTTT&J A1 E1 FV1Q FQ
- Nurison
- .delta.(sup1)-Cortisone
- GTPL7096
- H02AB07
- Prednisone, European Pharmacopoeia (EP) Reference Standard
- .delta.-Cortone
- Prednisona [INN-Spanish]
- Predeltin
- Prednisone tablets
- AC-11112
- U 6020
- ACon0_000082
- NCI60_000008
- Prednicot
- NCGC00090766-02
- .delta.-Cortisone
- Delta E.
- KETEOCORT
- HMS2095O15
- Prednisone, British Pharmacopoeia (BP) Reference Standard
- Fiasone
- NSC-10023
- PREDNISONE [MART.]
- Prednisone [BAN:INN]
- BSPBio_000293
- prednison-
- MLS001304073
- Novoprednisone
- PRECORTAL
- delta(sup 1)-Dehydrocortisone
- HMS3884C04
- Prednisone, tested according to Ph.Eur.
- ?1-Dehydrocortisone; Dehydrocortisone; Prednisolone EP Impurity B; 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione; 1,2-Dehydrocortisone; 1,4-Pregnadiene-17?,21-diol-3,11,20-trione
- SR-01000837536
- Prednisone Intensol
- Presone
- CCRIS 2646
- PREDNISONE (IARC)
- PREDNISOLONE IMPURITY B [EP IMPURITY]
- Prestwick3_000077
- HMS1568O15
- BDBM50550126
- s1622
- Pregna-1,11,20-trione, 17,21-dihydroxy-
- PREDNISONE [ORANGE BOOK]
- Tox21_201564
- Meticorten (Veterinary)
- Prednisona
- Prednisone, pharmaceutical secondary standard; traceable to USP, PhEur and BP
- AKOS007930684
- Apo-Prednisone
- delta-Cortone
- NCGC00090766-04
- PREDNISONE TABLETS [USP-RS]
- PREDNISONE [GREEN BOOK]
- Delta E
- PREDNISONE [USP-RS]
- Zenadrid (veterinary)
- UNII-VB0R961HZT
- (8xi,9xi,14xi)-17,21-dihydroxypregna-1,4-diene-3,11,20-trione
- Prednicort
- Pregna-1,11,20-trione, 17,21-hydroxy-
- Juvason
- Enkortolon
- DRG-0227
- Pregna-1,4-diene-3,11,20-trione, 17,21-hydroxy-
- Rayos
- CHEBI:8382
- HMS3039K07
- Adasone
- MLS002548880
- Lodotra
- NCI-CO4897
- NCI-C04897
- delta-1-Dehydrocortisone
- delta(Sup1)-Cortisone
- Prestwick1_000077
- Tox21_300196
- Promifen
- Meprosona-F
- Deltacortene
- PREDNISONE [HSDB]
- CAS-53-03-2
- NC00475
- Dellacort
- Fernisone
- PREDNISONE (MART.)
- DELTRA PRENOVIS
- Prestwick2_000077
- Incocortyl
- MLS001335907
- Prednisone(Adasone)
- LS-1325
- Prednisone, United States Pharmacopeia (USP) Reference Standard
- MLS002638114
- .delta.-Cortelan
- Prednisone (USP:INN:BAN)
- NS00007844
- Prednisona (INN-Spanish)
- Prednisonum (INN-Latin)
- BRD-K85883481-001-22-4
- Prednisone
-
- MDL: MFCD00003608
- インチ: 1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-15,18,22,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1
- InChIKey: XOFYZVNMUHMLCC-ZPOLXVRWSA-N
- ほほえんだ: O([H])[C@]1(C(C([H])([H])O[H])=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])=C([H])[C@]4(C([H])([H])[H])[C@@]3([H])C(C([H])([H])[C@@]21C([H])([H])[H])=O)=O
- BRN: 2065301
計算された属性
- せいみつぶんしりょう: 358.17808
- どういたいしつりょう: 358.178
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 2
- 複雑さ: 764
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 6
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
- 互変異性体の数: 27
- トポロジー分子極性表面積: 91.7
じっけんとくせい
- 色と性状: 白色または白色の結晶粉末
- 密度みつど: 1.3g/cm3
- ゆうかいてん: 236-238?°C(lit.)
- ふってん: 573.7°C at 760mmHg
- フラッシュポイント: 314.8°C
- 屈折率: 170 ° (C=0.5, Dioxane)
- あんていせい: Stable. Incompatible with strong oxidizing agents.
- PSA: 91.67
- LogP: 1.76580
- ようかいせい: 製品1 gはエタノール約150 ml、クロロホルム約200 mlに溶解し、メタノール、ジオキサンに微溶解し、水に極微溶解した。
- ひせんこうど: 169 º (c=0.5, dioxane)
- じょうきあつ: 1.51E-15mmHg at 25°C
- マーカー: 7722
Prednisone セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H361
- 警告文: P281
- WGKドイツ:3
- 危険カテゴリコード: R63
- セキュリティの説明: S36/37/39;S45
- RTECS番号:TU4154100
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R63
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Prednisone 税関データ
- 税関データ:税関コード:2937210000
Prednisone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-52605-1.0g |
(1R,3aS,3bS,9aR,9bS,11aS)-1-hydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-7,10-dione |
53-03-2 | 95% | 1.0g |
$1077.0 | 2023-02-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P29770-5g |
Prednisone |
53-03-2 | 5g |
¥399.0 | 2021-09-08 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P116562-1g |
Prednisone |
53-03-2 | 98% | 1g |
¥40.90 | 2023-09-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UW483-1g |
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione |
53-03-2 | 98% | 1g |
61.0CNY | 2021-08-03 | |
DC Chemicals | DCAPI1232-250 mg |
Prednisone(Adasone) |
53-03-2 | >99% | 250mg |
$500.0 | 2022-02-28 | |
TRC | P703780-10g |
Prednisone |
53-03-2 | 10g |
$ 176.00 | 2023-04-16 | ||
ChemScence | CS-2159-5g |
Prednisone |
53-03-2 | 99.82% | 5g |
$198.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1018-1 mL * 10 mM (in DMSO) |
Prednisone |
53-03-2 | 98.38% | 1 mL * 10 mM (in DMSO) |
¥148.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17142-50mg |
Prednisone |
53-03-2 | 98% | 50mg |
¥592.00 | 2023-09-09 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054638-5g |
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione |
53-03-2 | 5g |
552.0CNY | 2021-08-03 |
Prednisone サプライヤー
Prednisone 関連文献
-
Dirk Courtheyn,Jan Vercammen,Maureen Logghe,Hilde Seghers,Katia De Wasch,Hubert De Brabander Analyst 1998 123 2409
-
2. Dispersive micro-solid-phase extraction of hormones in liquid cosmetics with metal–organic frameworkYujuan Zhai,Na Li,Lei Lei,Xiao Yang,Hanqi Zhang Anal. Methods 2014 6 9435
-
Nicholas C. Pflug,Allison Kupsco,Edward P. Kolodziej,Daniel Schlenk,Lynn M. Teesch,James B. Gloer,David M. Cwiertny Environ. Sci.: Water Res. Technol. 2017 3 450
-
Yuji Wang,Jianhui Wu,Guifeng Kang,Ming Zhao,Lin Gui,Ning Li,Li Peng,Xiaoyi Zhang,Li Li,Shiqi Peng J. Mater. Chem. 2012 22 4652
-
Guifeng Kang,Yuji Wang,Jiawang Liu,Jianhui Wu,Ming Zhao,Guochun Li,Ning Li,Li Peng,Xiaoyi Zhang,Li Li,Nathan Mair,Shiqi Peng J. Mater. Chem. 2012 22 21740
-
Furong Wang,Pengze Rong,Juan Wang,Xiao Yu,Na Wang,Shengyu Wang,Zikai Xue,Junnan Chen,Wenlong Meng,Xin Peng Food Funct. 2022 13 6419
-
Dirk Courtheyn,Jan Vercammen,Maureen Logghe,Hilde Seghers,Katia De Wasch,Hubert De Brabander Analyst 1998 123 2409
-
Barbara Vanaelst,No?llie Rivet,Inge Huybrechts,Bertrand Ludes,Stefaan De Henauw,Jean Sébastien Raul Anal. Methods 2013 5 2074
-
Zefei Li,Longshan Zhao,Ning Liang,Haihong Chen,Xiaohong Hou Anal. Methods 2014 6 9045
-
Youtao Lu,Xiaoyuan Zhou,Christine Nardini Mol. BioSyst. 2017 13 2083
Prednisoneに関する追加情報
Prednisone: A Comprehensive Overview
Prednisone, with the CAS number 53-03-2, is a synthetic glucocorticoid that has been widely used in clinical practice for over six decades. As a potent anti-inflammatory and immunosuppressive agent, Prednisone has become a cornerstone in the treatment of various inflammatory and autoimmune conditions. This article delves into the latest research findings, therapeutic applications, and emerging insights into the use of Prednisone in modern medicine.
The chemical structure of Prednisone is derived from prednisolone, with a methyl group substitution at the 6-position of the steroid nucleus. This modification enhances its potency compared to naturally occurring corticosteroids like cortisol. The molecular formula of Prednisone is C22H28O5, and its molecular weight is 376.44 g/mol. The compound exists as a white crystalline powder, which is sparingly soluble in water but readily soluble in organic solvents such as ethanol and chloroform.
Prednisone was first synthesized in 1951 by Arthur B. Corey and his team at Harvard University. Its development marked a significant advancement in the field of endocrinology and pharmacology, as it provided a more potent and stable alternative to naturally occurring corticosteroids. Over the years, extensive research has been conducted to understand its pharmacokinetics, mechanisms of action, and therapeutic potential.
One of the most notable recent advancements in Prednisone research is its application in precision medicine. Studies have shown that genetic polymorphisms in corticosteroid receptors can influence individual responses to Prednisone therapy. For instance, variations in the glucocorticoid receptor (GR) gene have been linked to differences in drug efficacy and side effect profiles. This has led to personalized dosing strategies that optimize therapeutic outcomes while minimizing adverse effects.
Another area of active research is the exploration of Prednisone's role in chronic inflammatory diseases. Recent clinical trials have demonstrated its efficacy in managing conditions such as rheumatoid arthritis, inflammatory bowel disease (IBD), and severe asthma. For example, a 2022 study published in *The Lancet* highlighted the benefits of low-dose Prednisone regimens for patients with moderate-to-severe IBD, emphasizing reduced hospitalization rates and improved quality of life.
The mechanism of action of Prednisone involves binding to intracellular glucocorticoid receptors (GRs), which then translocate to the nucleus to regulate gene expression. This process leads to the suppression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Recent studies have also elucidated the role of Prednisone in modulating epigenetic factors, such as histone acetylation and DNA methylation, further enhancing our understanding of its anti-inflammatory effects.
In terms of pharmacokinetics, Prednisone is rapidly absorbed from the gastrointestinal tract after oral administration, with peak plasma concentrations achieved within 1-2 hours. It undergoes extensive first-pass metabolism in the liver, where it is converted into its active metabolite, prednisolone. The half-life of Prednisone is approximately 3-4 hours; however, its effects persist due to prolonged receptor binding and delayed clearance from target tissues.
Despite its widespread use, Prednisone therapy is not without risks. Common side effects include weight gain, hyperglycemia, hypertension, and osteoporosis. Recent research has focused on mitigating these adverse effects through innovative delivery systems and adjunct therapies. For instance, combination therapies involving Prednisone with bisphosphonates have shown promise in reducing bone density loss associated with long-term corticosteroid use.
Emerging evidence also suggests that Prednisone's anti-inflammatory properties may extend beyond traditional indications. Preclinical studies have explored its potential role in neuroinflammatory disorders such as multiple sclerosis (MS) and Alzheimer's disease (AD). A 2023 study published in *Nature Neuroscience* demonstrated that low-dose Prednisone could reduce neuroinflammation and improve cognitive outcomes in rodent models of AD.
In conclusion, Prednisone, with CAS number 53-03-2, remains a vital therapeutic agent with evolving applications across diverse medical fields. Its continued relevance is underscored by ongoing research into personalized medicine approaches, novel delivery systems, and expanded therapeutic indications. As our understanding of this compound deepens, so too does its potential to improve patient outcomes worldwide.
53-03-2 (Prednisone) 関連製品
- 1247-42-3(meprednisone)
- 604-09-1(17b-Hydroxyprogesterone)
- 68-96-2(Hydroxyprogesterone)
- 152-58-9(Cortodoxone)
- 53-06-5(cortisone)
- 50-23-7(Hydrocortisone)
- 52-21-1(prednisolone acetate)
- 13951-70-7((8R,9R,10S,11R,13R,14R,16S,17R)-11,16,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one)
- 83-43-2(Methylprednisolone)
- 50-24-8(Prednisolone)

